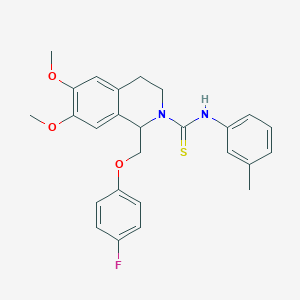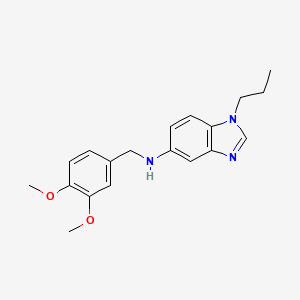![molecular formula C29H22Cl3N3S B14998371 (E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine](/img/structure/B14998371.png)
(E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and heterocyclic components, making it a subject of interest in synthetic chemistry and pharmacology.
准备方法
The synthesis of 3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE involves several steps, including the formation of intermediate compounds and subsequent cyclization reactions. The synthetic routes typically involve the use of chlorinated aromatic compounds and various reagents to facilitate the formation of the desired heterocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Compared to other similar compounds, 3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE stands out due to its unique combination of aromatic and heterocyclic components. Similar compounds include:
- Bis(4-chlorophenyl) disulfide
- ®-(4-chlorophenyl)(phenyl)methanone These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
属性
分子式 |
C29H22Cl3N3S |
|---|---|
分子量 |
550.9 g/mol |
IUPAC 名称 |
(13E)-6,8-bis(4-chlorophenyl)-13-[(4-chlorophenyl)methylidene]-11-methyl-4-thia-2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5-triene |
InChI |
InChI=1S/C29H22Cl3N3S/c1-34-15-21(14-18-2-8-22(30)9-3-18)27-25(16-34)28(20-6-12-24(32)13-7-20)35-26(17-36-29(35)33-27)19-4-10-23(31)11-5-19/h2-14,17,28H,15-16H2,1H3/b21-14+ |
InChI 键 |
XFAQETCWONQQOS-KGENOOAVSA-N |
手性 SMILES |
CN1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(N4C(=CSC4=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
规范 SMILES |
CN1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=CSC4=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14998299.png)

![N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14998310.png)
![4,4,8-trimethyl-15-methylsulfanyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B14998315.png)

![4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14998328.png)
![2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998334.png)

![2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14998344.png)
![7-methoxy-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B14998349.png)
![5-(2,4-dichlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998351.png)

![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B14998368.png)
![N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14998373.png)
